molecular formula C25H36O5S B12593485 1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]- CAS No. 626205-83-2

1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-

Katalognummer: B12593485
CAS-Nummer: 626205-83-2
Molekulargewicht: 448.6 g/mol
InChI-Schlüssel: PCTSWYDDQPKXIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- is a chemical compound with the molecular formula C25H36O5S and a molecular weight of 448.62 g/mol . This compound is known for its unique structure, which includes a biphenyl group substituted with a decyloxy chain and a propanesulfonic acid group.

Vorbereitungsmethoden

The synthesis of 1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- typically involves the following steps:

Analyse Chemischer Reaktionen

1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.

Wirkmechanismus

The mechanism of action of 1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- involves its interaction with molecular targets, such as proteins and enzymes. The biphenyl core and the sulfonic acid group play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. This binding can lead to changes in the activity or function of the target molecules, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Propanesulfonic acid, 3-[[4’-(decyloxy)[1,1’-biphenyl]-4-yl]oxy]- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

626205-83-2

Molekularformel

C25H36O5S

Molekulargewicht

448.6 g/mol

IUPAC-Name

3-[4-(4-decoxyphenyl)phenoxy]propane-1-sulfonic acid

InChI

InChI=1S/C25H36O5S/c1-2-3-4-5-6-7-8-9-19-29-24-15-11-22(12-16-24)23-13-17-25(18-14-23)30-20-10-21-31(26,27)28/h11-18H,2-10,19-21H2,1H3,(H,26,27,28)

InChI-Schlüssel

PCTSWYDDQPKXIE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.